molecular formula C14H19NO6S B14138963 (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine CAS No. 117811-79-7

(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine

Cat. No.: B14138963
CAS No.: 117811-79-7
M. Wt: 329.37 g/mol
InChI Key: QQGZOHNKVFKZOS-QWHCGFSZSA-N
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Description

(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine typically involves the protection of the amino group, followed by the introduction of the benzyloxycarbonyl group. The hydroxymethyl group is then introduced, and the methanesulfonyloxy group is added through a substitution reaction. Common reagents used in these steps include methanol, methyl formate, and various protecting groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the methanesulfonyloxy group can produce various substituted pyrrolidines .

Scientific Research Applications

(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine involves its interaction with specific molecular targets. The compound acts as a chiral auxiliary, controlling the stereochemistry of reactions by selectively reacting with one of the reactants. This selective interaction allows for the precise control of the stereochemical outcome of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry .

Properties

CAS No.

117811-79-7

Molecular Formula

C14H19NO6S

Molecular Weight

329.37 g/mol

IUPAC Name

benzyl (2S,4R)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO6S/c1-22(18,19)21-13-7-12(9-16)15(8-13)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1

InChI Key

QQGZOHNKVFKZOS-QWHCGFSZSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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